molecular formula C13H13BrN2O2S B6067143 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

Cat. No. B6067143
M. Wt: 341.23 g/mol
InChI Key: CDZLYBCMAWGDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidinol family, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been shown to be a potent inhibitor of protein kinase CK2 and casein kinase 1δ, with IC50 values in the low micromolar range.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol have been studied in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its specificity for protein kinases CK2 and casein kinase 1δ. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of these enzymes in cellular processes and disease. However, a limitation of using this compound is its relatively low water solubility, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its effects on other cellular processes and signaling pathways. Additionally, there is potential for the development of more water-soluble analogs of this compound that could be used in a wider range of assays.

Synthesis Methods

The synthesis of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 3-bromophenol with 2-mercaptoethanol to form 2-(3-bromophenoxy)ethanethiol. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinone to produce the final product. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer.

properties

IUPAC Name

2-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-7-12(17)16-13(15-9)19-6-5-18-11-4-2-3-10(14)8-11/h2-4,7-8H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZLYBCMAWGDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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